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3-Azatricyclo[4.2.1.02,5]non-7-en-4-one

Cat. No.: B1143771
CAS No.: 14735-70-7
M. Wt: 135.16
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Description

Overview of Polycyclic Nitrogen Heterocycles in Contemporary Organic Synthesis

Nitrogen-containing heterocycles are a cornerstone of organic chemistry, forming the structural core of a vast number of natural products, pharmaceuticals, and functional materials. openmedicinalchemistryjournal.com Their structural and functional diversity has established them as privileged scaffolds in modern drug design; in fact, approximately 59% of small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle. openmedicinalchemistryjournal.com Polycyclic nitrogen heterocycles, which feature multiple fused or bridged rings, represent a particularly significant subclass. These complex architectures allow for precise three-dimensional arrangements of atoms, which is crucial for specific biological interactions. nih.gov

In contemporary organic synthesis, the development of novel methods to construct these intricate frameworks is a major focus. mdpi.comrsc.org Chemists are continually exploring new catalytic systems and reaction pathways to access diverse polycyclic systems efficiently and stereoselectively. researchgate.netresearchgate.net These efforts are driven by the need for new therapeutic agents and advanced materials, making polycyclic nitrogen heterocycles a vibrant and essential area of research. openmedicinalchemistryjournal.commdpi.com

General Features of Tricyclic Systems Incorporating a Bridgehead Nitrogen Atom

Tricyclic systems containing a nitrogen atom at a bridgehead position are a notable structural motif found in numerous natural products and biologically active molecules. nih.govcolab.ws A bridgehead atom is a carbon or heteroatom that is shared between at least two rings. libretexts.org The incorporation of a nitrogen atom at this position introduces unique geometric constraints and electronic properties. The synthesis of these systems presents considerable challenges due to the inherent strain associated with the fused ring structure. nih.govacs.org

These compounds, particularly quinolizidine (B1214090) derivatives, are prevalent in many druglike compounds and natural alkaloids. colab.ws The development of synthetic strategies to access these frameworks is an active area of research, with methods often categorized by the level of unsaturation and the specific bonds being formed relative to the bridgehead nitrogen. colab.ws The rigidity and defined stereochemistry of these tricyclic scaffolds make them valuable templates in medicinal chemistry. nih.gov

Structural Characteristics and Unique Stereochemical Features of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one

This compound is a complex molecule characterized by a strained, fused-ring system. Its core structure is a tricyclic framework containing eight carbon atoms and one nitrogen atom. nih.gov Key functional groups include a four-membered β-lactam ring (an amide within a four-membered ring), a ketone group, and a carbon-carbon double bond within the bicyclic portion of the molecule. cymitquimica.comwikipedia.org The presence of these features in a compact, rigid structure suggests potential for diverse chemical reactivity and makes it an interesting target for synthetic and medicinal chemistry research. cymitquimica.com

Table 1: Computed Properties of this compound

Property Value Source
Molecular Formula C₈H₉NO nih.gov
Molecular Weight 135.16 g/mol nih.gov
Exact Mass 135.068413911 Da nih.gov
Topological Polar Surface Area 29.1 Ų echemi.com
Complexity 233 echemi.com
Hydrogen Bond Donor Count 1 echemi.com

| Hydrogen Bond Acceptor Count | 1 | echemi.com |

The systematic IUPAC name, this compound, precisely describes the molecule's intricate structure according to established nomenclature rules for bridged and fused ring systems. libretexts.orgpearson.commasterorganicchemistry.com

Table 2: Breakdown of IUPAC Nomenclature

Component Meaning
3-Aza A nitrogen atom replaces the carbon at position 3 of the ring system.
tricyclo The compound has a tricyclic (three-ring) structure.
[4.2.1.02,5] Describes the connectivity. The two primary bridgehead atoms are connected by bridges of 4, 2, and 1 atoms. The superscript "2,5" on the zero indicates an additional direct bond between atoms 2 and 5, which forms the third ring.
non The parent hydrocarbon system contains nine atoms in the rings.
7-en A double bond is present between atoms 7 and 8.

| 4-one | A carbonyl (ketone) group is located at position 4. |

The compound is also known by synonyms such as NORBORNENE AZETIDINONE and 4-Oxo-3-aza-tricyclo[4.2.1.0(2.5)]non-7-ene. echemi.com The literature also refers to isomeric forms, including the cis- and exo-isomers, which relate to the stereochemical configuration of the fused rings. echemi.comsquarix.de

The rigid, three-dimensional structure of this molecule results in multiple stereocenters, leading to the existence of different stereoisomers. echemi.com The specific spatial arrangement, or stereochemistry, is critical as it can significantly influence the compound's interaction with other chiral molecules, such as biological targets in medicinal chemistry. cymitquimica.com The IUPAC name can be preceded by stereochemical descriptors to define a specific enantiomer or diastereomer.

Table 3: Known Stereoisomers of this compound

Stereochemical Designation CAS Number
(1S,2S,5R,6R) 924272-78-6
(1R,2R,5S,6S) 677757-32-3

Sources: squarix.dechemicalbook.comanaxlab.com

Historical Context of Research on Carbocyclic β-Lactams Relevant to this compound

The history of the β-lactam ring is intrinsically linked to the discovery of penicillin and other β-lactam antibiotics. wikipedia.org A β-lactam is a four-membered cyclic amide, named because the nitrogen is attached to the beta-carbon relative to the carbonyl group. wikipedia.org The first synthetic β-lactam was prepared by Hermann Staudinger in 1907 via a [2+2] cycloaddition, long before its biological significance was fully understood. wikipedia.orgnih.gov

For decades, research was dominated by the penicillin and cephalosporin (B10832234) families of antibiotics, which feature a β-lactam ring fused to a five- or six-membered sulfur-containing ring, respectively. wikipedia.org These antibiotics function by inhibiting bacterial cell wall synthesis. youtube.com However, the rise of bacterial resistance, often through enzymes called β-lactamases that destroy the lactam ring, spurred chemists to design novel β-lactam structures. nih.gov

This led to the exploration of "non-classical" β-lactams, including carbocyclic analogues where the sulfur atom of the fused ring is replaced with a carbon atom. acs.orgnih.gov These carbocyclic β-lactams, such as the carbapenems and synthetic intermediates like benzo-fused carbocyclic β-lactams, represent an important evolution in the field. acs.orgnih.gov this compound is a sophisticated example of a fused, carbocyclic β-lactam, embodying the continued effort to create structurally complex and potentially useful molecules based on this historically significant heterocyclic motif.

Table of Mentioned Compounds

Compound Name
This compound
4-Oxo-3-aza-tricyclo[4.2.1.0(2.5)]non-7-ene
NORBORNENE AZETIDINONE
Penicillin
Cephalosporin
Quinolizidine
Carbapenem

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B1143771 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one CAS No. 14735-70-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azatricyclo[4.2.1.02,5]non-7-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8-6-4-1-2-5(3-4)7(6)9-8/h1-2,4-7H,3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZQHVKGKQXWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Azatricyclo 4.2.1.02,5 Non 7 En 4 One and Analogues

Strategies for the Construction of Strained Tricyclic β-Lactam Scaffolds

The construction of strained polycyclic β-lactam systems, such as 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one, often relies on cycloaddition reactions. A primary method involves the [2+2] cycloaddition of an isocyanate with a corresponding strained olefin. For the target compound, the reaction between chlorosulfonyl isocyanate and 2,5-norbornadiene (B92763) is a key strategy. lookchem.com This approach directly establishes the desired tricyclic framework.

Another versatile strategy for generating diverse β-lactam scaffolds is the Ugi four-component condensation reaction. dokumen.pub This one-pot reaction combines a β-amino acid, an aldehyde, an isocyanide, and a carboxylic acid to rapidly build complex molecules. By using bicyclic β-amino acids derived from the norbornane (B1196662) or norbornene skeleton, this method can be adapted to create derivatives of the this compound system. For instance, the reaction of (1R,2R,3S,4S)-3-aminobicyclo-[2.2.1]hept-5-ene-2-carboxylic acid with an aldehyde and an isocyanide directly yields a substituted this compound derivative. dokumen.pub

More general, modern approaches to β-lactam construction include the organocatalytic oxidation of amines to imines, followed by their direct reaction with acyl chlorides. This one-pot protocol offers a pathway to various β-lactam derivatives with good cis selectivity. nih.gov

Enantioselective Synthesis of this compound

Achieving enantiopurity is critical for the application of this compound in the synthesis of chiral molecules. Biocatalytic methods have proven to be exceptionally effective for this purpose.

Enzymes, particularly hydrolases like lipases and lactamases, are pivotal in the asymmetric synthesis of the target β-lactam. These biocatalysts can perform kinetic resolutions of the racemic compound, selectively processing one enantiomer while leaving the other unreacted.

One documented approach involves the use of a lactamase found in whole cells of Rhodococcus globerulus. This enzyme was used to successfully resolve racemic 3-aza-tricyclo[4.2.1.02,5]-non-7-en-4-one in a phosphate (B84403) buffer, yielding the unreacted enantiomer with a high enantiomeric excess of >98%. lookchem.com

Lipase-catalyzed enantioselective ring-opening is a highly efficient method for resolving racemic this compound. researchgate.netresearchgate.net In this process, the lipase (B570770) selectively hydrolyzes one enantiomer of the β-lactam to its corresponding β-amino acid, allowing for the separation of the unreacted β-lactam enantiomer and the newly formed amino acid. researchgate.netcore.ac.uk This method has been shown to produce both the β-amino acid and the remaining β-lactam with high enantiomeric purity. researchgate.netresearchgate.net

Among various lipases, Lipase B from Candida antarctica (often immobilized and available under trade names like Lipolase or Novozym 435) exhibits remarkable specificity and efficiency in the kinetic resolution of this compound. researchgate.netcore.ac.uk Research has demonstrated that this enzyme provides very high enantioselectivity (E > 200) for the hydrolytic ring-opening of the racemic lactam. researchgate.netresearchgate.net

A preparative-scale resolution involves mixing the crystalline racemic lactam with immobilized Candida antarctica lipase B and a stoichiometric amount of water in diisopropyl ether at elevated temperatures (e.g., 70°C). researchgate.netcore.ac.uk After several days, the unreacted (+)-β-lactam can be washed from the enzyme support with an organic solvent like ethyl acetate, while the resulting (-)-β-amino acid can be subsequently extracted with water. core.ac.uk This process yields the resolved β-amino acid and the unreacted β-lactam in good yields (around 40-46%) and excellent enantiomeric excess (ee ≥ 98%). researchgate.net

Table 1: Lipase-Catalyzed Resolution of (±)-3-Azatricyclo[4.2.1.02,5]non-7-en-4-one

EnzymeSubstrateNucleophileSolventTemp. (°C)Enantioselectivity (E)Product 1Yield (%)ee (%)Product 2Yield (%)ee (%)Reference
Lipolase (C. antarctica lipase B)(±)-1 H₂ODiisopropyl ether70>200(-)-β-Amino acid46≥98(+)-β-Lactam≥40≥98 researchgate.net, researchgate.net

Substrate (±)-1 refers to racemic this compound.

A chemoenzymatic strategy combines traditional chemical synthesis with a key enzymatic resolution step. The total synthesis of racemic this compound is first achieved through chemical methods. Subsequently, the racemic mixture is subjected to the highly enantioselective lipase-catalyzed resolution described previously. core.ac.uk The resulting enantiopure β-lactam and β-amino acid can then be used in further syntheses. For example, the enantiopure β-lactam can be hydrolyzed under acidic conditions (e.g., 18% HCl) to afford the corresponding enantiopure β-amino acid hydrochloride, providing access to both enantiomers of the amino acid. researchgate.netresearchgate.net

Biocatalytic Approaches for Asymmetric Synthesis of this compound

Total Synthesis of Racemic this compound

The total synthesis of racemic this compound is efficiently accomplished via a [2+2] cycloaddition reaction. The process involves reacting 2,5-norbornadiene with chlorosulfonyl isocyanate (CSI). lookchem.com The initially formed N-chlorosulfonyl-β-lactam is typically not isolated but is directly subjected to reductive hydrolysis (e.g., with an aqueous sulfite (B76179) solution) to yield the target racemic β-lactam, (±)-3-Azatricyclo[4.2.1.02,5]non-7-en-4-one. researchgate.net

Cyclization Reactions in the Formation of the this compound Core

The construction of the rigid this compound skeleton is predominantly achieved through pericyclic reactions, particularly [2+2] cycloadditions. This approach efficiently establishes the characteristic four-membered β-lactam ring fused to the bicyclo[2.2.1]heptene framework.

A prominent method involves the reaction of bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) with chlorosulfonyl isocyanate (CSI). nih.govresearchgate.net This reaction proceeds via a [2+2] cycloaddition, where the isocyanate adds across one of the double bonds of the diene to form an N-chlorosulfonyl-β-lactam intermediate. The reaction mechanism can be either concerted or a stepwise process involving a single electron transfer (SET) to a 1,4-diradical intermediate, depending on the electronic properties of the alkene. anaxlab.com For many alkenes, especially those that are electron-rich, the SET pathway is favored. anaxlab.com The resulting cycloadduct possesses the desired tricyclic core. Subsequent hydrolysis of the N-chlorosulfonyl group, typically with aqueous sodium sulfite or sodium hydrogen sulfite, furnishes the target this compound. nih.gov

An analogous strategy employs the in situ generation of dichloroketene, which then undergoes a [2+2] cycloaddition with norbornene to yield a dichlorinated tricyclic ketone. nih.govcymitquimica.com Subsequent reductive dechlorination affords tricyclo[4.2.1.02,5]non-7-en-3-one, a carbon analogue of the target molecule. nih.govcymitquimica.com While this method does not directly produce the aza-tricyclic system, it highlights the utility of cycloaddition reactions in constructing the fundamental tricyclic framework.

Intramolecular cyclizations have also been explored for the synthesis of related azatricyclic systems. For instance, the intramolecular N-alkylation of suitable precursors in the presence of a base can lead to the formation of the tricyclic structure. researchgate.net

Table 1: Key Cyclization Reactions for the 3-Azatricyclo[4.2.1.02,5]nonane Core

Starting Material(s)Reagent(s)Key Reaction TypeIntermediate/ProductReference(s)
Bicyclo[2.2.1]hepta-2,5-dieneChlorosulfonyl isocyanate (CSI), then hydrolysis[2+2] CycloadditionN-Chlorosulfonyl-3-azatricyclo[4.2.1.02,5]non-7-en-4-one nih.govresearchgate.net
NorborneneDichloroketene (from trichloroacetyl chloride and activated zinc)[2+2] CycloadditionDichlorinated tricyclo[4.2.1.02,5]non-7-en-3-one nih.govcymitquimica.com
Suitably functionalized bicyclic amineBaseIntramolecular N-alkylationrac-(1R,2S,5S,6S)-3-azatricyclo[4.2.1.0,2,5]nonane researchgate.net

Nitrogen Incorporation Strategies for this compound

The incorporation of the nitrogen atom is a critical step in the synthesis of this compound and is intrinsically linked to the cyclization strategy.

The most direct method for nitrogen incorporation is the use of nitrogen-containing reagents in the cycloaddition step. As detailed previously, chlorosulfonyl isocyanate (CSI) serves as both the cyclization partner and the nitrogen source. nih.govresearchgate.net CSI is a highly reactive isocyanate, and its reaction with alkenes provides a versatile route to β-lactams. nih.gov The nitrogen atom of the isocyanate group becomes the nitrogen atom in the resulting azatricyclic lactam.

Another approach involves the Diels-Alder reaction. For instance, reacting 1,3-cyclopentadiene with methanesulfonyl cyanide yields 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene, which upon hydrolysis, provides 2-azabicyclo[2.2.1]hept-5-en-3-one. researchgate.net This method establishes a bicyclic lactam that can be a precursor to more complex tricyclic systems.

Furthermore, the synthesis of related azabicyclic systems can be achieved through transformations of existing nitrogen-containing scaffolds. For example, 2-substituted 7-azabicyclo[2.2.1]heptane derivatives have been synthesized from L-serine, where the nitrogen is carried through the synthetic sequence. anaxlab.com

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound is crucial for exploring structure-activity relationships and developing new therapeutic agents. These modifications often involve N-substitution or alterations to the tricyclic core.

N-Substituted Analogues:

The nitrogen atom of the β-lactam ring can be readily functionalized. For instance, N-Boc protected unsaturated lactams have been prepared. nih.gov The synthesis of N-acyl and N-sulfonyl derivatives is also a common strategy to introduce diverse substituents. For example, various 2-aza-bicyclo[2.2.1]heptanes with N-arylsulfonyl, N-heteroarylsulfonyl, and N-alkylsulfonyl protecting groups have been synthesized. researchgate.net

Analogues with Modified Skeletons:

Modifications to the tricyclic skeleton have led to a variety of analogues. The lipase-catalyzed enantioselective ring opening of racemic exo-3-azatricyclo[4.2.1.02,5]nonan-4-one and its unsaturated counterpart, exo-3-azatricyclo[4.2.1.02,5]non-7-en-4-one, provides access to enantiopure β-amino acids and the corresponding β-lactams. nih.govresearchgate.net These enantiopure compounds are valuable precursors for the synthesis of 1,4-ethyl- and 1,4-ethylene-bridged cispentacin enantiomers. nih.gov

Furthermore, the synthesis of benzannulated analogues, such as benzocispentacin, has been achieved through the lipase-catalyzed enantioselective ring opening of corresponding benzo-azabicyclo-heptanones and octanones. The synthesis of a related tricyclo[4.2.1.02,5]non-7-en-3-one allows for the preparation of chalcone (B49325) analogues by condensation with benzaldehyde (B42025) derivatives. These can be further reacted to form novel benzothiazole (B30560) derivatives. nih.govcymitquimica.com

Table 2: Selected Examples of Structural Analogues and Derivatives

Base ScaffoldModificationResulting Analogue/DerivativeSynthetic ApproachReference(s)
This compoundN-protectionN-Boc-3-azatricyclo[4.2.1.02,5]non-7-en-4-oneReaction with Boc-anhydride nih.gov
2-Azabicyclo[2.2.1]heptaneN-sulfonylationN-Arylsulfonyl-2-azabicyclo[2.2.1]heptaneReaction with sulfonyl chlorides researchgate.net
Racemic exo-3-azatricyclo[4.2.1.02,5]non-7-en-4-oneEnzymatic resolutionEnantiopure β-amino acids and β-lactamsLipase-catalyzed ring opening nih.govresearchgate.net
Benzo-azabicyclo-alkanonesEnzymatic resolution and ring openingEnantiomeric benzocispentacin homologuesLipase-catalyzed ring opening
Tricyclo[4.2.1.02,5]non-7-en-3-oneCondensation and subsequent cyclizationBenzothiazole derivativesCondensation with benzaldehydes followed by reaction with 2-aminobenzothiol nih.govcymitquimica.com

Reactivity and Mechanistic Investigations of 3 Azatricyclo 4.2.1.02,5 Non 7 En 4 One

Enzymatic Reactivity and Biotransformations of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one

The biotransformation of this compound is predominantly characterized by the enzymatic cleavage of its β-lactam ring. This approach provides an effective route to enantiomerically pure β-amino acids, which are valuable building blocks in medicinal chemistry.

Stereoselective Hydrolytic Ring-Opening of this compound

The four-membered β-lactam ring of the title compound is susceptible to hydrolytic cleavage catalyzed by specific enzymes, most notably lipases. This reaction can be performed with high stereoselectivity, allowing for the kinetic resolution of the racemic starting material.

The primary substrate for this transformation is the racemic mixture of exo-3-azatricyclo[4.2.1.02,5]non-7-en-4-one. Lipases, particularly Lipolase from Candida antarctica (also known as CAL-B), have demonstrated exceptional efficacy in catalyzing the enantioselective ring opening of this compound. researchgate.net Research has shown that under optimized conditions, this enzymatic hydrolysis exhibits very high enantioselectivity, with enantiomeric ratio (E) values often exceeding 200. researchgate.net

The reaction selectively hydrolyzes one enantiomer of the racemic β-lactam into the corresponding ring-opened β-amino acid, leaving the other enantiomer of the β-lactam unreacted. nih.gov This process allows for the separation of the resulting enantiomerically pure amino acid and the unreacted lactam, both of which are valuable chiral synthons. researchgate.netnih.gov The yields for the resolved β-amino acids can be around 46%, with the unreacted β-lactam being recovered in yields of 40% or more. researchgate.net The reaction has been successfully scaled up for preparative-scale resolutions. nih.gov

EnzymeSubstrateReaction ConditionsEnantioselectivity (E value)ProductsReference
Lipolase (from Candida antarctica)(±)-exo-3-Azatricyclo[4.2.1.02,5]non-7-en-4-oneDiisopropyl ether, 70°C, 1 equiv. H₂O>200Enantiopure β-amino acid and unreacted β-lactam enantiomer (ee ≥98%) researchgate.net
Lipase (B570770) B from Candida antarctica (CAL-B)(±)-exo-3-Azatricyclo[4.2.1.02,5]non-7-en-4-oneSolvent-free, 70°C, H₂OHigh (unspecified E value)Enantiomerically pure amino acid (ee >98%) and unreacted β-lactam (ee=99%) nih.gov

The high reactivity of the β-lactam ring in this compound is attributed to significant ring strain. youtube.com This inherent strain makes the amide bond within the four-membered ring more susceptible to nucleophilic attack compared to a typical acyclic amide. youtube.comkhanacademy.org

In lipase-catalyzed hydrolysis, the mechanism generally involves the enzyme's catalytic triad (B1167595) (typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues). nih.gov The serine hydroxyl group, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the β-lactam ring. nih.gov This leads to the formation of an acyl-enzyme intermediate, followed by hydrolysis to release the ring-opened β-amino acid and regenerate the active enzyme. nih.gov The inactivation of the β-lactam ring is accompanied by the release of a proton, which can cause a detectable decrease in the local pH.

In the case of metallo-β-lactamases, which also hydrolyze β-lactam rings, the mechanism involves one or two zinc ions in the active site. nih.gov These ions coordinate a hydroxide (B78521) ion, which then acts as the nucleophile, directly attacking the β-lactam carbonyl carbon. nih.govnih.govnih.gov This process opens the ring without the formation of a covalent enzyme intermediate. nih.gov The stereoselectivity of these enzymes arises from the specific three-dimensional arrangement of the active site, which preferentially binds and orients one enantiomer of the substrate for efficient catalysis. nih.gov

Recognition of β-Lactam Rings of this compound by Hydroxylases

While the enzymatic hydrolysis of the β-lactam ring by lipases and lactamases is well-documented, specific literature detailing the recognition and subsequent reaction of the β-lactam moiety in this compound by hydroxylase enzymes is limited. Research on the biotransformation of this compound has largely centered on the hydrolytic cleavage to produce chiral amino acids. researchgate.netnih.gov Other enzymatic transformations reported for derivatives often involve functionalization of other parts of the molecule, such as dihydroxylation of the carbon-carbon double bond in the norbornene skeleton, rather than a direct hydroxylation involving the β-lactam ring itself. nih.gov Therefore, the primary mode of enzymatic recognition and reactivity for the β-lactam portion of this molecule remains hydrolysis.

Chemical Transformations of the β-Lactam Moiety in this compound

Beyond enzymatic methods, the strained ring system of this compound and its derivatives can be manipulated through various chemical reactions, including powerful carbon-carbon bond-forming strategies like olefin metathesis.

Ring-Opening Metathesis Reactions of this compound Derivatives

The norbornene moiety within the structure of this compound makes it and its derivatives suitable substrates for Ring-Opening Metathesis (ROM) and the related Ring-Opening Metathesis Polymerization (ROMP). These reactions are typically catalyzed by ruthenium-based catalysts, such as Grubbs catalysts. rsc.org

A facile and stereocontrolled one-step method has been developed for preparing divinylated cispentacin derivatives through the ring-opening metathesis of norbornene β-amino acids, which are directly derived from the title compound. nih.gov This reaction proceeds by treating the norbornene derivative with ethylene (B1197577) in the presence of a ruthenium catalyst. The strain in the norbornene double bond provides the thermodynamic driving force for the ring-opening reaction, effectively transforming the bicyclic system into a functionalized cyclopentane (B165970) ring, a key structural feature of cispentacin analogues. nih.govmtak.hu This methodology offers a convenient route to difunctionalized derivatives that would be challenging to access through other synthetic pathways.

Nucleophilic and Electrophilic Reactivity of the Lactam Functionality

The β-lactam ring in this compound is susceptible to nucleophilic attack due to the inherent ring strain and the electrophilic nature of the carbonyl carbon. nih.gov This reactivity is central to its use as a precursor for various functionalized molecules.

One of the most well-documented nucleophilic reactions is the hydrolytic ring-opening of the lactam. This can be achieved under both chemical and enzymatic conditions. Lipase-catalyzed enantioselective ring-opening of the racemic lactam has been demonstrated to be a highly efficient method for obtaining enantiopure β-amino acids. researchgate.netresearchgate.net For instance, using Lipolase with one equivalent of water in diisopropyl ether at 70°C leads to high enantioselectivity (E > 200), affording the corresponding β-amino acid and the unreacted lactam enantiomer, which can be easily separated. researchgate.net

The mechanism of enzymatic hydrolysis by γ-lactamases involves the attack of a nucleophilic residue in the enzyme's active site on the carbonyl carbon of the lactam, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate, facilitated by proton transfer, results in the cleavage of the amide bond and the formation of the corresponding amino acid. nih.gov

Under basic conditions, the lactam can also undergo hydrolysis. The hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then collapses to yield the ring-opened carboxylate salt of the corresponding amino acid after protonation.

While the lactam is primarily susceptible to nucleophilic attack at the carbonyl carbon, the nitrogen atom can exhibit nucleophilic character after deprotonation. However, direct electrophilic attack on the nitrogen is less common without prior activation.

Reactions Involving the Olefinic Bridge of this compound

The olefinic bridge in this compound is a key site for a variety of addition and cleavage reactions, providing a pathway to a wide range of functionalized cyclopentane derivatives. researchgate.net

Cycloaddition Reactions:

The double bond readily participates in cycloaddition reactions. A notable example is the (3+2) cycloaddition with nitrile oxides, which is a key step in the synthesis of the anti-influenza drug Peramivir. researchgate.net The regioselectivity of this reaction can be influenced by the substituents on the nitrogen atom of the lactam and the reaction solvent. researchgate.net

Hydroarylation:

Palladium-catalyzed hydroarylation reactions have been successfully applied to Vince Lactam. The regioselectivity of the arylation can be controlled by the choice of phosphine (B1218219) ligand and the nature of the substituent on the lactam nitrogen. researchgate.net This methodology has been utilized in a regiodivergent parallel kinetic resolution of the racemic lactam. researchgate.net

Oxidative Cleavage:

The most synthetically versatile reaction of the olefinic bridge is its oxidative cleavage. Ozonolysis is a common method used to break the carbon-carbon double bond, which, upon reductive workup, yields a diformyl intermediate. researchgate.net This intermediate serves as a crucial precursor for the synthesis of various bicyclic and polycyclic structures through subsequent intramolecular cyclization reactions. For instance, double reductive amination of the diformyl intermediate with primary amines leads to the formation of piperidine (B6355638) or azepane frameworks. researchgate.net

Below is a table summarizing some of the key reactions involving the olefinic bridge:

Reaction TypeReagentsProduct TypeReference
[3+2] CycloadditionNitrile OxidesIsoxazoline-fused tricycles researchgate.net
HydroarylationAryl halides, Pd catalyst, Phosphine ligandArylated tricycles researchgate.net
OzonolysisO3, then reductive workup (e.g., Me2S)Diformyl pyrrolidinone derivative researchgate.net

Studies on Rearrangement Reactions of the Tricyclic Skeleton

The strained nature of the 3-azatricyclo[4.2.1.02,5]nonane framework suggests the possibility of skeletal rearrangements under certain reaction conditions, potentially leading to more stable carbocyclic or heterocyclic systems. While specific studies detailing the rearrangement of the parent this compound are not extensively documented in the reviewed literature, the principles of carbocation-mediated rearrangements, such as the Wagner-Meerwein rearrangement, can be considered. scribd.com

The Wagner-Meerwein rearrangement is a class of 1,2-rearrangement of carbocation intermediates, where a migratory group (alkyl, aryl, or hydride) shifts from an adjacent carbon to the carbocation center. This process is driven by the formation of a more stable carbocation or the relief of ring strain. scribd.com

In the context of this compound derivatives, the formation of a carbocation, for instance, through protonation of the double bond or loss of a leaving group from a functionalized derivative, could initiate such a rearrangement. The rigid, bicyclic nature of the skeleton could influence the stereochemical outcome of any such rearrangement. beilstein-journals.org

For example, a hypothetical acid-catalyzed rearrangement could be initiated by protonation of the olefin. The resulting secondary carbocation could then undergo a 1,2-shift of one of the C-C bonds of the cyclopropane (B1198618) ring to relieve strain and form a more stable carbocation, leading to a rearranged bicyclic system. However, it is important to note that such pathways are speculative without direct experimental evidence for this specific tricyclic system.

Studies on related bicyclic systems, such as 6,8-dioxabicyclo[3.2.1]octan-4-ols, have shown that skeletal rearrangements can be promoted by reagents like thionyl chloride, proceeding through intermediate chlorosulfites or alkoxytriphenylphosphonium salts. beilstein-journals.org These studies highlight the potential for skeletal transformations in strained bicyclic structures, suggesting that similar reactivity might be accessible for derivatives of this compound under appropriate conditions.

Role of 3 Azatricyclo 4.2.1.02,5 Non 7 En 4 One As a Key Building Block in Advanced Organic Synthesis

Precursor in the Asymmetric Synthesis of Enantiopure Carbocyclic β-Amino Acids

3-Azatricyclo[4.2.1.02,5]non-7-en-4-one serves as a key intermediate in the asymmetric synthesis of enantiopure carbocyclic β-amino acids. wikipedia.orglookchem.com These amino acids are crucial components in the development of chiral pharmaceuticals and other biologically active compounds. The primary strategy for obtaining these enantiopure products involves the enzymatic resolution of the racemic β-lactam.

A widely utilized method is the enantioselective hydrolytic ring-opening of the lactam catalyzed by lipases, particularly Candida antarctica lipase (B570770) (CALB). wikipedia.orgresearchgate.net This biocatalytic process can be conducted under solvent-free, vapor-assisted conditions, offering an environmentally benign route. wikipedia.org The enzyme selectively hydrolyzes one enantiomer of the racemic lactam, yielding an enantiopure β-amino acid, while leaving the other lactam enantiomer unreacted. This kinetic resolution allows for the separation of both the desired amino acid and the remaining enantiomerically pure lactam, both of which are valuable chiral building blocks. researchgate.net

Parameter Description
Starting Material Racemic (±)-exo-3-Azatricyclo[4.2.1.02,5]non-7-en-4-one
Catalyst Candida antarctica lipase (CALB) or Lipolase
Process Enantioselective hydrolytic ring-opening
Products Enantiopure carbocyclic β-amino acid and the corresponding unreacted, enantiopure β-lactam
Significance Provides access to chiral building blocks for pharmaceuticals and bioactive compounds. wikipedia.org

This enzymatic resolution is highly efficient, with high enantioselectivity (E > 200) being reported, leading to products with excellent enantiomeric excess (ee ≥ 98%). researchgate.net

Intermediate in the Synthesis of 1,4-Ethylene-Bridged Cispentacin Analogues

The racemic form of this compound is also a critical starting material for the synthesis of novel 1,4-ethylene-bridged cispentacin analogues. wikipedia.orglookchem.comresearchgate.net Cispentacin is a naturally occurring antifungal agent, and its analogues are of significant interest for potential therapeutic applications. The synthetic route to these analogues leverages the same enzymatic resolution strategy described previously.

The lipase-catalyzed enantioselective ring opening of racemic exo-3-azatricyclo[4.2.1.02,5]non-7-en-4-one provides a straightforward method to access the chiral β-amino acids that form the core of the cispentacin analogues. researchgate.net Research has demonstrated that using Lipolase with one equivalent of water in diisopropyl ether at 70°C results in high enantioselectivity (E > 200). researchgate.net This reaction yields the resolved β-amino acids and the unreacted β-lactams, which can be easily separated. The unreacted lactam enantiomer can then be hydrolyzed using aqueous HCl to afford the corresponding β-amino acid hydrochloride enantiomer, providing access to both series of chiral precursors from a single racemic starting material. researchgate.net

Reactant Product Yield Enantiomeric Excess (ee)
Racemic (±)-exo-3-Azatricyclo[4.2.1.02,5]non-7-en-4-oneResolved β-amino acid46%≥98%
Unreacted β-lactam≥40%≥98%

Strategic Utilization in the Construction of Structurally Complex Polycyclic Systems

The dense, three-dimensional architecture of this compound makes it an excellent scaffold for the construction of more elaborate polycyclic systems. While this specific tricyclic compound is a derivative of the more commonly studied Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), the synthetic principles applied to the parent lactam are relevant. researchgate.netnih.gov The strained ring system and the embedded double bond provide multiple reaction sites for further chemical manipulation.

Synthetic strategies can involve transformations that either retain the core tricyclic skeleton while adding new rings or utilize ring-opening and subsequent cyclization reactions to generate entirely new polycyclic frameworks. For instance, the double bond can participate in cycloaddition reactions, and the lactam functionality can be opened to reveal amino and carboxylic acid groups, which can then be used to build new heterocyclic rings. Oxidative cleavage of the double bond in the parent Vince lactam, for example, produces a diformyl intermediate that can undergo reductive amination to form new bicyclic lactam derivatives. researchgate.net This approach allows for the creation of unique diaza-, oxaaza-, and thiaaza-bicyclic molecules, which are valuable scaffolds in medicinal chemistry. researchgate.net

Contribution to the Development of Chiral Pool Synthetic Strategies

A cornerstone of chiral pool synthesis is the use of readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral targets. mdpi.com While this compound is typically synthesized as a racemate, the highly efficient enzymatic resolution to separate its enantiomers effectively transforms it into a component of the synthetic chiral pool. researchgate.netresearchgate.net

The ability to access both the (+)- and (-)-enantiomers of the lactam and its corresponding ring-opened amino acid in high enantiopurity is a significant advantage. researchgate.net These separated enantiomers serve as versatile chiral synthons. This strategy is exemplified by the industrial-scale synthesis of carbocyclic nucleosides, such as the antiretroviral agent Abacavir, which relies on the enzymatic resolution of the closely related Vince lactam. researchgate.net By providing access to these enantiopure building blocks, the use of this compound and its parent compounds contributes significantly to chiral pool strategies, enabling the stereocontrolled synthesis of complex pharmaceutical agents.

Building Block for Diverse Organic Compound Libraries

The rigid and conformationally constrained structure of this compound is a desirable feature for a scaffold in the design of diverse organic compound libraries for drug discovery. Diversity-Oriented Synthesis (DOS) aims to populate chemical space with structurally complex and diverse molecules, moving away from the flat, aromatic compounds that have traditionally dominated screening collections. lookchem.comcam.ac.uk

Polycyclic scaffolds like this compound are ideal starting points for DOS. A "top-down" approach, where a complex polycyclic assembly is systematically deconstructed or functionalized, can generate a library of diverse, sp³-rich molecules. lookchem.com The tricyclic core provides a fixed, three-dimensional framework from which substituents can be projected in well-defined spatial orientations. The lactam and alkene functionalities serve as handles for diversification, allowing for the attachment of various chemical moieties. This approach enables the synthesis of libraries of novel compounds with diverse molecular frameworks suitable for screening against a wide range of biological targets. lookchem.comresearchgate.net

Spectroscopic and Analytical Methods for Characterization and Purity Assessment of 3 Azatricyclo 4.2.1.02,5 Non 7 En 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing unambiguous evidence of its complex tricyclic framework.

Both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are vital for confirming the molecular structure and determining the relative stereochemistry of the compound. The rigid, strained nature of the tricyclic system results in a unique set of chemical shifts and coupling constants for each proton and carbon atom.

In ¹H NMR spectra, the chemical shifts of the protons are influenced by their local electronic environment and spatial orientation. For instance, the olefinic protons on the C7-C8 double bond typically appear in the downfield region (around 6.0-6.5 ppm). The bridgehead protons and those on the cyclopropane (B1198618) ring exhibit characteristic shifts that are crucial for structural confirmation. The stereochemistry and relative configurations can be determined by analyzing the proton-proton coupling constants (³J(H,H)). researchgate.net The magnitude of these coupling constants, governed by the dihedral angle between adjacent protons, allows for the assignment of exo and endo configurations within the bicyclic system.

Table 1: Representative NMR Data for the 3-Azatricyclo[4.2.1.0²,⁵]non-7-en-4-one Skeleton

Atom ¹H Chemical Shift (δ, ppm) (Exemplary) ¹³C Chemical Shift (δ, ppm) (Exemplary)
H1/H6 3.0 - 3.5 -
H2/H5 3.5 - 4.0 -
H7/H8 6.0 - 6.5 130 - 140
N-H 7.5 - 8.5 -
C1/C6 45 - 55 -
C2/C5 50 - 60 -
C4 - >170
C9 1.5 - 2.5 (CH₂) 30 - 40

Note: These are typical chemical shift ranges and can vary based on solvent and specific stereoisomer.

Chemical syntheses targeting this compound or its derivatives often produce mixtures of diastereomers (e.g., exo vs. endo isomers). ¹H NMR analysis of the crude reaction mixture is a powerful and direct method for determining the diastereomeric ratio. umich.edu By identifying and integrating the signals that are unique to each diastereomer, a quantitative assessment of the reaction's stereoselectivity can be made before any purification steps. umich.edu For example, a diastereomeric ratio of >20:1 has been determined for related azatricycloalkanes by ¹H NMR analysis of the crude product mixture. umich.edu

Chiral Chromatography for Enantiomeric Separation of this compound

Since this compound is a chiral molecule, methods that can separate its enantiomers are essential for assessing enantiomeric purity, which is particularly important in asymmetric synthesis and pharmaceutical applications.

Chiral Gas Chromatography (GC) is a highly effective technique for the enantiomeric separation of volatile compounds like β-lactams. researchgate.netresearchgate.net The method utilizes a capillary column coated with a chiral stationary phase (CSP), most commonly a derivatized cyclodextrin. researchgate.nettum.de Cyclodextrins are chiral, bucket-shaped oligosaccharides that can form transient diastereomeric inclusion complexes with the enantiomers of the analyte. tum.de The differential stability of these complexes leads to different retention times, allowing for their separation.

For the separation of racemic β-lactams, including the closely related exo-3-azatricyclo[4.2.1.02,5]nonan-4-one, derivatized cyclodextrin-based GC chiral stationary phases have demonstrated excellent results. researchgate.net Research has shown that specific CSPs are particularly effective:

Chiraldex G-TA : This γ-cyclodextrin-based phase has been found to have broad enantioselectivity for a range of β-lactams. researchgate.netresearchgate.net

Chiraldex B-DM : This β-cyclodextrin-based phase often provides faster separations for many of the assayed compounds. researchgate.netresearchgate.net

The successful baseline separation of numerous racemic β-lactams suggests that GC with these CSPs is a potent method for analyzing the enantiomeric composition of this compound. researchgate.netresearchgate.net

Table 2: Common Cyclodextrin-Based CSPs for Chiral GC Separation of β-Lactams

Chiral Stationary Phase Cyclodextrin Type Common Application Reference
Chiraldex G-TA γ-Cyclodextrin derivative Broad enantioselectivity for β-lactams researchgate.netresearchgate.net
Chiraldex B-DM β-Cyclodextrin derivative Fast enantiomeric separations researchgate.netresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is another indispensable technique for separating enantiomers and assessing enantiomeric purity (enantiomeric excess, ee). This method is particularly useful for less volatile compounds or as an alternative to GC. The separation is achieved using a column packed with a chiral stationary phase.

For the analysis of this compound, a normal-phase chiral HPLC method would typically be employed. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their quantification. This is crucial after procedures like lipase-catalyzed enantioselective ring opening, which resolves a racemic mixture by selectively reacting with one enantiomer, leaving the other enriched. researchgate.net The enantiomeric excess of the remaining lactam can be accurately determined by chiral HPLC. researchgate.net

Table 3: Typical Components of a Chiral HPLC Method for Enantiomeric Purity Assessment

Component Description/Example Purpose
Column Chiralpak AD-H, Chiralcel OD-H Contains the chiral selector responsible for separation.
Mobile Phase n-Hexane/Isopropanol mixture Elutes the sample through the column; the ratio is optimized for best resolution. nih.gov
Additive Diethylamine (DEA) Often added in small amounts to the mobile phase to improve peak shape for basic compounds. nih.gov
Detector UV-Vis Detector Monitors the eluent for the presence of the analyte, typically at a wavelength where it absorbs light.

| Flow Rate | Isocratic (e.g., 0.8 mL/min) | A constant flow rate ensures reproducible retention times. nih.gov |

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Identification

Mass Spectrometry (MS) is a powerful analytical technique used to confirm the identity and purity of a synthesized compound by measuring its mass-to-charge ratio (m/z). cymitquimica.com For this compound (molecular formula C₈H₉NO), the expected exact mass is approximately 135.068 u. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the product with high accuracy.

MS is also invaluable for real-time reaction monitoring, often when coupled with a chromatographic technique like liquid chromatography (LC-MS). bldpharm.com By analyzing small aliquots of the reaction mixture over time, a chemist can track the disappearance of the starting materials' molecular ions and the concurrent appearance of the product's molecular ion at m/z 135. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize byproduct formation.

X-ray Crystallography for Absolute Configuration Determination of this compound Derivatives

While X-ray crystallography data for the parent compound this compound is not detailed in readily accessible literature, the absolute configuration of its derivatives has been determined using this powerful technique. researchgate.net X-ray crystallography provides unambiguous proof of the three-dimensional arrangement of atoms in a crystalline solid, which is essential for confirming the stereochemistry of chiral molecules.

Research involving the lipase-catalyzed enantioselective ring opening of racemic exo-3-azatricyclo[4.2.1.02,5]non-7-en-4-one has utilized X-ray crystallography to confirm the stereochemistry of the resulting products. researchgate.net For instance, the crystal structure of a derivative would provide precise data on bond lengths, bond angles, and the spatial relationship between the different rings of the tricyclic system. This is particularly crucial for confirming the exo configuration of the substituents.

Crystallographic Data for a Derivative of this compound
Parameter Value
Crystal SystemData not publicly available.
Space GroupData not publicly available.
Unit Cell DimensionsData not publicly available.
Key Bond Lengths/AnglesData not publicly available.

Theoretical and Computational Studies on 3 Azatricyclo 4.2.1.02,5 Non 7 En 4 One

Quantum Chemical Calculations of Electronic Structure and Energetics of 3-Azatricyclo[4.2.1.02,5]non-7-en-4-oneresearchgate.net

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the fundamental electronic properties and thermodynamics of complex molecules. While detailed studies focusing exclusively on the electronic structure and energetics of 3-azatricyclo[4.2.1.02,5]non-7-en-4-one are not extensively documented in publicly available literature, the application of these methods to structurally related compounds provides a framework for understanding its characteristics.

For analogous molecular systems, DFT has been utilized to investigate geometry and electronic structures. researchgate.net In a broader context, time-dependent density functional theory (TD-DFT) has been applied to deduce the absolute configurations of complex molecules containing similar strained heterocyclic moieties by calculating and comparing their electronic circular dichroism (ECD) spectra with experimental data. whiterose.ac.uk Such an approach could theoretically be applied to the enantiomers of this compound to correlate their stereochemistry with their chiroptical properties.

A comprehensive quantum chemical analysis would typically involve:

Geometric Optimization: Determining the lowest energy conformation and the precise bond lengths, bond angles, and dihedral angles of the tricyclic system.

Frontier Molecular Orbitals: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity. The strained double bond and the lactam functionality would be key areas of interest.

Electrostatic Potential Mapping: Visualizing the charge distribution to identify electrophilic and nucleophilic sites, which is crucial for predicting reaction pathways.

Thermochemical Data: Calculating the standard enthalpy of formation and Gibbs free energy to assess the molecule's thermodynamic stability.

Without specific published data, these parameters remain points of theoretical interest for future computational studies.

Molecular Modeling and Dynamics Simulations of Reactions Involving this compound

Molecular modeling and molecular dynamics (MD) simulations have been instrumental in studying the reactions of this compound, particularly in the context of biocatalysis. The most prominently studied reaction is its enantioselective ring-opening by lipases.

In one study, 20-nanosecond MD simulations were performed to investigate the interaction between the enantiomers of a related substrate and Candida antarctica lipase (B570770) B (CALB). researchgate.net The primary goal was to understand how the enzyme's conformation is affected by the binding of different enantiomers within the active site. researchgate.net The simulations focused on the formation of the first tetrahedral intermediate, which is often the rate-determining and selectivity-determining step in lipase-catalyzed hydrolysis. While global conformational changes in the enzyme were not significant, the simulations revealed that the orientation of specific amino acid side chains, such as Ile285, was affected differently by the R and S enantiomers. researchgate.net This subtle change in the active site environment is believed to be a key factor in the enzyme's ability to discriminate between the two enantiomers. researchgate.net

These simulations provide a dynamic picture of the reaction, going beyond the static "lock-and-key" model and offering insights into the induced-fit mechanism of enzyme-substrate recognition.

Computational Prediction of Stereoselectivity in Biocatalytic Transformations

A significant application of computational chemistry to this compound has been in understanding and predicting the high stereoselectivity observed in its enzymatic resolutions. The lipase-catalyzed enantioselective ring-opening of racemic exo-3-azatricyclo[4.2.1.02,5]non-7-en-4-one has been shown experimentally to proceed with a very high enantiomeric ratio (E > 200). whiterose.ac.uk

Computational models are used to explain this high degree of selectivity. By modeling the transition states of the diastereomeric enzyme-substrate complexes (Enzyme-R-substrate vs. Enzyme-S-substrate), the energy difference between them can be calculated. A larger energy difference corresponds to a higher enantioselectivity.

The general approach involves:

Docking: Placing the substrate enantiomers into the active site of the lipase.

Transition State Mimicry: Modeling the tetrahedral intermediate that forms during the acylation step.

Energy Calculation: Using molecular mechanics or quantum mechanics/molecular mechanics (QM/MM) methods to calculate the energies of these diastereomeric transition state complexes.

For similar lipase-catalyzed resolutions, a fragment-based approach has been used to explain the enantiopreference at a molecular level. This method identifies the most favorable binding site for different parts of the substrate, and the conformation that best fits this site corresponds to the preferentially reacting enantiomer. The MD simulations that showed differential orientation of the Ile285 residue for different enantiomers provide a direct computational basis for the experimentally observed high stereoselectivity. researchgate.net

Table 1: Experimental and Computational Observations in the Biocatalytic Resolution of (±)-exo-3-Azatricyclo[4.2.1.02,5]non-7-en-4-one

ParameterObservationSource
Biocatalyst Lipolase (from Candida antarctica)
Reaction Enantioselective ring-opening (hydrolysis) whiterose.ac.uk
Enantiomeric Ratio (E) > 200 whiterose.ac.uk
Computational Method Molecular Dynamics (MD) Simulations researchgate.net
Simulation Finding Differential orientation of Ile285 side chain for R and S enantiomers researchgate.net
Computational Rationale The altered active site conformation explains the observed high enantioselectivity researchgate.net

Conformational Analysis and Strain Energy Calculations for the Tricyclic System

The this compound molecule possesses a rigid and strained tricyclic framework derived from the norbornene skeleton. A thorough conformational analysis is essential for understanding its reactivity and interactions. While specific studies detailing the strain energy of this particular lactam are scarce, methods for such an analysis are well-established.

Molecular mechanics force fields, such as AMBER*, are commonly used to model cyclic amino acid derivatives. whiterose.ac.uk For improved accuracy in simulating cyclic systems, modified force fields have been developed to better reproduce experimental conformational preferences. whiterose.ac.uk

A computational conformational analysis of this molecule would involve:

Conformational Search: Using algorithms to explore the potential energy surface and identify low-energy conformers. Given the rigidity of the tricyclic system, the number of conformers is expected to be limited.

Strain Energy Calculation: The total strain energy can be calculated as the sum of contributions from bond stretching, angle bending, torsional strain, and non-bonded van der Waals interactions. This value would quantify the degree of instability inherent in the fused ring system, which is a driving force for ring-opening reactions.

Refinement: Using molecular mechanics to refine the low-energy conformations found during the search.

The high degree of strain in the four-membered β-lactam ring fused to the norbornene framework is a key feature, making the amide bond susceptible to nucleophilic attack, as seen in the lipase-catalyzed hydrolysis.

Homology Modeling and Docking Studies for Enzyme-Substrate Interactions with this compound

When an experimental crystal structure of a target enzyme is unavailable, homology modeling provides a powerful tool to generate a 3D model based on the amino acid sequence of the target and the known structure of a related homologous protein. This approach has been used to study the interaction of enzymes with this compound.

In one such study, a homology model was constructed for a trans-4-proline hydroxylase from Dactylsporangium sp. (DOGDH), an enzyme for which extensive crystallization trials were unsuccessful. researchgate.net This enzyme is part of the 2-oxoglutarate dependent oxygenase (2OGDO) family. researchgate.net The model was built using the Baker Robetta server with another 2-oxoglutarate dependent oxygenase, EctD, serving as the template. researchgate.net

This homology model was then used in screening studies with a panel of substrates, which included (1S,2R,5S,6R)-3-azatricyclo[4.2.1.02,5]non-7-en-4-one. researchgate.net By performing docking studies—computationally placing the substrate into the active site of the homology model—researchers can:

Identify key catalytic residues in the active site. researchgate.net

Predict the binding orientation of the substrate.

Generate hypotheses about the mechanism of substrate recognition and enzymatic function that can guide further experiments, such as site-directed mutagenesis. researchgate.net

Table 2: Summary of Homology Modeling and Substrate Screening

FeatureDescriptionSource
Target Enzyme trans-4-proline hydroxylase (DOGDH) researchgate.net
Modeling Technique Homology Modeling (Robetta Server) researchgate.net
Template Protein EctD (2-oxoglutarate dependent oxygenase) researchgate.net
Substrate Screened (1S,2R,5S,6R)-3-azatricyclo[4.2.1.02,5]non-7-en-4-one researchgate.net
Purpose of Model Identify active site residues and guide functional enhancement studies researchgate.net

Future Research Directions and Unexplored Avenues for 3 Azatricyclo 4.2.1.02,5 Non 7 En 4 One

Development of Novel and Sustainable Synthetic Routes to 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one

The advancement of synthetic methodologies that are both efficient and environmentally benign is a cornerstone of modern chemistry. Future research in the synthesis of this compound is poised to move beyond traditional approaches towards more sustainable and atom-economical routes.

Current syntheses often rely on the cycloaddition of chlorosulfonyl isocyanate with corresponding cycloalkadienes, a method that, while effective, involves harsh reagents. chalmers.se A significant area for future development lies in the exploration of enzymatic and biomimetic strategies. The use of enzymes, such as lipases, has already been demonstrated for the enantioselective ring-opening of the racemic lactam, highlighting the potential for biocatalysis in manipulating this scaffold. researchgate.netresearchgate.net Future efforts could focus on identifying or engineering enzymes that can catalyze the formation of the tricyclic ring system itself, potentially from bio-based precursors. Such enzymatic processes could offer high stereoselectivity under mild conditions, reducing the environmental impact associated with traditional organic synthesis. researchgate.net

Photochemical synthesis presents another promising and sustainable avenue. Photolysis has been successfully employed to create other tricyclic β-lactam systems, suggesting that light-mediated [2+2] cycloadditions or other photochemical rearrangements could be developed for the synthesis of this compound. rsc.org These methods often proceed at ambient temperature and can provide access to unique structural motifs not achievable through thermal reactions.

The following table summarizes potential sustainable synthetic strategies for future exploration:

Synthetic StrategyPotential AdvantagesKey Research Focus
Enzymatic Synthesis High enantioselectivity, mild reaction conditions, reduced waste. researchgate.netDiscovery or engineering of enzymes for direct cyclization.
Biomimetic Synthesis Mimics natural biosynthetic pathways, potential for novel reactivity. acs.orgInvestigation of enzyme-inspired catalysts.
Photochemical Routes Access to unique strained systems, mild conditions. rsc.orgDevelopment of specific photo-cycloaddition or rearrangement protocols.

Exploration of Unconventional Reactivity and Novel Rearrangements of the Tricyclic Core

The high degree of ring strain within the this compound core, a consequence of the fused four-membered β-lactam ring, dictates its reactivity. wikipedia.orgyoutube.com While the lipase-catalyzed hydrolytic ring-opening is a known transformation, there is a vast, unexplored landscape of unconventional reactions and rearrangements that could be accessed. researchgate.netnih.govmdpi.com

Future research should systematically investigate the reactivity of the tricyclic core under various conditions, including thermal, photochemical, and transition-metal-catalyzed transformations. Photochemical isomerization, for instance, has been shown to induce cis-trans isomerization in other β-lactam systems and could lead to novel, stereochemically distinct derivatives of the tricyclic scaffold. researchgate.net Furthermore, rearrangements such as the Zimmerman-O'Connell-Griffin rearrangement, which proceeds via a photo-induced mechanism, could potentially be applied to precursors of this system to generate highly substituted lactams. chalmers.senih.gov

The olefinic bond within the norbornene moiety offers another handle for derivatization. Transformations such as epoxidation, dihydroxylation, or metathesis could yield a diverse array of functionalized tricyclic compounds. The products of these reactions would be valuable as scaffolds in medicinal chemistry and as monomers for polymerization.

Expanding the Application of this compound in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid construction of complex molecules in a single operation. The unique structure of this compound makes it an ideal candidate for use in such transformations.

An important future direction is the design of cascade sequences that are initiated by the ring-opening of the β-lactam. For example, an enzymatic two-step cascade has been demonstrated for related N-hydroxymethyl-β-lactams, where an initial hydrolysis is followed by a subsequent transformation. researchgate.netlookchem.comotka-palyazat.hu Similar strategies could be developed for this compound, where the ring-opened product, a constrained β-amino acid, could undergo in situ cyclization or functionalization to generate novel heterocyclic systems.

Furthermore, the potential for this compound or its derivatives to participate in MCRs is largely unexplored. While the synthesis of other lactam-containing structures via MCRs is well-documented, the application of this strained tricyclic system as a component in such reactions could lead to the discovery of novel chemical space. nih.govmdpi.comehu.esmdpi.combeilstein-journals.org Research in this area would focus on reacting the tricyclic lactam with various partners in one-pot procedures to build molecular complexity efficiently.

Investigation of this compound in Materials Science and Supramolecular Chemistry

The rigid, three-dimensional structure of this compound makes it an attractive building block for the construction of advanced materials and supramolecular assemblies.

A significant, yet unexplored, avenue is the use of this compound as a monomer in ring-opening metathesis polymerization (ROMP). The olefin within the tricyclic system is a suitable substrate for ROMP catalysts, and the resulting polymers would feature the rigid lactam-containing unit as a repeating motif. These polymers could exhibit unique thermal and mechanical properties and may find applications as functional materials. The stereochemistry of the monomer could be used to control the tacticity of the polymer, leading to materials with highly ordered structures. researchgate.net

In the realm of supramolecular chemistry, the lactam functionality provides a hydrogen bonding motif that can be exploited for the self-assembly of well-defined architectures. The development of β-lactam podands, where multiple lactam units are attached to a central scaffold, has been shown to create interesting supramolecular structures. nih.gov Future work could involve the synthesis of derivatives of this compound that can participate in programmed self-assembly to form nanotubes, vesicles, or gels. Additionally, the incorporation of fluorophores onto the tricyclic scaffold could lead to novel fluorescent probes for sensing applications. evitachem.com

Advanced Mechanistic Investigations Using In Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Future research should employ advanced in situ spectroscopic techniques to probe the intimate details of reactions involving this compound.

Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products under actual reaction conditions. wiley.comrsc.org This would be particularly valuable for studying the kinetics and mechanisms of catalytic reactions, such as the enzymatic ring-opening or transition-metal-catalyzed transformations. The use of specialized high-pressure NMR tubes could even allow for the study of reactions under non-ambient conditions.

Two-dimensional infrared (2D IR) spectroscopy is another powerful tool that can be used to study the dynamics of molecular structures and hydrogen bonding, which is particularly relevant for the lactam moiety. nih.gov This technique could provide insights into lactam-lactim tautomerism and the interactions of the lactam with solvents or catalysts on a picosecond timescale. Furthermore, 17O NMR spectroscopy has been shown to be a sensitive probe of the electronic environment of the carbonyl group in lactams and could be used to study subtle structural changes and electronic effects in derivatives of this compound. clockss.org

The following table outlines potential mechanistic studies and the advanced spectroscopic techniques that could be applied:

Research QuestionProposed Spectroscopic TechniquePotential Insights
Kinetics of Enzymatic Ring-Opening In Situ NMR SpectroscopyReal-time monitoring of substrate consumption and product formation, identification of enzyme-substrate complexes.
Mechanism of Photochemical Rearrangements Time-Resolved IR/UV-Vis SpectroscopyDetection of transient intermediates, elucidation of reaction pathways.
Lactam-Solvent/Catalyst Interactions 2D IR SpectroscopyUnderstanding of hydrogen bonding dynamics and their influence on reactivity.
Electronic Structure of the Carbonyl Group 17O NMR SpectroscopyProbing the effects of substitution on the reactivity of the lactam.

Q & A

Q. How to ensure statistical rigor in dose-response studies?

  • Methodological Answer :

Use power analysis to determine sample size.

Apply non-linear regression models (e.g., log-logistic) for curve fitting.

Report confidence intervals and p-values to quantify uncertainty .

Literature and Data Presentation

Q. What strategies improve reproducibility in studies involving this compound?

  • Methodological Answer :

Publish detailed synthetic protocols (e.g., reaction times, purification steps).

Deposit raw data in open-access repositories (e.g., Zenodo).

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How to present complex structural data in publications effectively?

  • Methodological Answer :

Use high-resolution figures for crystallographic data (include thermal ellipsoids).

Limit chemical structures in tables of content to 2–3 key molecules.

Avoid compound-specific identifiers (e.g., “4b”) in graphical abstracts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.